molecular formula C6H3F3N2O3 B3241560 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide CAS No. 147149-97-1

4-Nitro-2-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B3241560
CAS No.: 147149-97-1
M. Wt: 208.09 g/mol
InChI Key: YAHZSCAQQRNLTM-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)pyridine 1-oxide: is an organic compound with the molecular formula C6H3F3N2O3 . It is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring with an oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide typically involves the nitration of 2-(trifluoromethyl)pyridine followed by oxidation. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Scientific Research Applications

Chemistry: 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the agrochemical industry, this compound is used in the development of pesticides and herbicides. Its derivatives are studied for their efficacy in protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Uniqueness: 4-Nitro-2-(trifluoromethyl)pyridine 1-oxide is unique due to the combination of the nitro group, trifluoromethyl group, and oxide functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-nitro-1-oxido-2-(trifluoromethyl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3-4(11(13)14)1-2-10(5)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHZSCAQQRNLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-trifluoromethyl-pyridine 1-oxide (0.43 g, 2.43 mmol) in concentrated H2SO4 (2 mL) is added 70% HNO3 (1.6 mL) dropwise at 0° C. Reaction mixture is allowed to stir for 2 h at 130° C. After completion of reaction it is quenched with ice (˜200 g) and pH is adjusted 7 with solid K2CO3 (15-20 g) and extracted with EtOAc (3×20 mL). Organic part is washed with water, brine and dried over anhydrous MgSO4. Solution is concentrated under reduced pressure. The residue is purified by column chromatography (silica-gel, 100-200 mesh, eluent; 20% EtOAc in hexane) to afford 4-nitro-2-trifluoromethyl-pyridine 1-oxide (0.1 g, 20%).
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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